Product packaging for 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol(Cat. No.:CAS No. 1190314-15-8)

3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol

Cat. No.: B2872019
CAS No.: 1190314-15-8
M. Wt: 213.034
InChI Key: XNKJNSPOKQILQB-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol (CAS Number 974-23-2) is a brominated pyrrolopyridine derivative supplied as a high-purity powder (≥98%) for use in research and development . This compound serves as a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of more complex heterocyclic scaffolds . The presence of both a bromine substituent and a hydroxyl group on the fused ring system makes it a suitable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are pivotal in constructing biaryl structures common in active pharmaceutical ingredients . The pyrrolo[2,3-c]pyridine core is a privileged structure in drug discovery, related to the 7-azaindole motif, and is frequently explored for its potential biological activities . Researchers value this compound for constructing novel molecular entities, especially in the development of targeted therapies. It is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals . The product is typically packaged under an inert atmosphere and should be stored sealed and protected from direct light to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B2872019 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190314-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJNSPOKQILQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 1h Pyrrolo 2,3 C Pyridin 7 Ol and Its Analogs

Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Ring System

The assembly of the 6-azaindole (B1212597) framework, the core of pyrrolo[2,3-c]pyridines, can be approached in several ways. The primary strategies involve either constructing the pyridine (B92270) ring onto a pre-existing pyrrole (B145914) (annulation) or, more commonly, elaborating the pyrrole ring from a substituted pyridine precursor. nbuv.gov.ua

Annulation Reactions for Pyridine Ring Formation

While less common than the alternative, methods to form the pyridine ring from a pyrrole starting material exist. One such advanced strategy involves a carbon atom insertion into the pyrrole core. researchgate.net For instance, the reaction of certain pyrroles with α-chlorodiazirines, which serve as thermal precursors to chlorocarbenes, can selectively generate 3-arylpyridine motifs through the insertion of an aryl carbynyl cation equivalent. researchgate.net Another approach involves the expansion of the pyrrole ring itself. For example, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine, a related isomer, with chloroform (B151607) and a strong base can induce a ring-expansion to form a 1,8-naphthyridine (B1210474) derivative, demonstrating the feasibility of transforming the five-membered pyrrole ring into a six-membered pyridine ring. rsc.org

Approaches for Pyrrole Ring Elaboration

The annulation of a pyrrole ring onto a pre-existing pyridine nucleus is a more prevalent and versatile strategy for synthesizing pyrrolo[2,3-c]pyridines. nbuv.gov.ua Among the most effective methods for this transformation is the Bartoli indole (B1671886) synthesis.

Bartoli Reaction: This reaction is a cornerstone for forming the pyrrolo[2,3-c]pyridine framework, starting from 2-halogen-3-nitropyridines and vinyl magnesium bromide. nbuv.gov.ua The versatility of this method allows for the synthesis of various 2-alkyl-substituted or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines, which is crucial for creating analogs with fine-tuned properties. nbuv.gov.ua The reaction is valued for its operational simplicity and the high yields it can achieve. nbuv.gov.ua

Other classical indole syntheses, such as the Fischer and Madelung methods, have also been adapted for the synthesis of azaindoles, although they are sometimes limited in scope compared to their applications in standard indole synthesis. rsc.orgresearchgate.net For example, modifications of the Madelung synthesis have been successfully used to prepare various alkyl and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org

Regioselective Synthesis of Pyrrolo[2,3-c]pyridin-7-one Intermediates

The direct precursor to the target compound's hydroxyl group is the ketone functionality at position 7. Therefore, the regioselective synthesis of pyrrolo[2,3-c]pyridin-7-one is a critical step. A highly efficient method has been developed that utilizes an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. nih.govsigmaaldrich.comenamine.net This facile method is not only effective but also scalable, with successful syntheses reported at the 1.5-mole scale without a decrease in yield. nih.govsigmaaldrich.com The resulting pyrrolo[2,3-c]pyridin-7-ones can then undergo further reactions, such as alkylation or arylation, which proceed regioselectively at the N6-position. nih.govsigmaaldrich.comenamine.net

Method Key Reactants Key Step Product Reference(s)
Acid-Promoted Cyclization2-Pyrrolecarboxylic acid amidoacetalsIntramolecular CyclizationSubstituted Pyrrolo[2,3-c]pyridin-7-ones nih.gov, sigmaaldrich.com, enamine.net

Introduction of Halogen Substituents in Pyrrolopyridines

Once the pyrrolopyridine core is established, the next critical phase is the introduction of halogen substituents with high regioselectivity. The electronic properties of the bicyclic system, particularly the electron-rich nature of the pyrrole moiety, dictate the position of electrophilic attack.

Directed Bromination Techniques at Position 3

The pyrrole ring within the 1H-pyrrolo[2,3-b]pyridine system, an isomer of the target scaffold, is known to undergo electrophilic substitution predominantly at the 3-position. rsc.org This inherent reactivity is exploited for direct bromination. Standard brominating agents are effective for this transformation.

Common Bromination Reagents and Conditions:

N-Bromosuccinimide (NBS): Treatment with NBS in a suitable organic solvent like dichloromethane (B109758) or THF, often in the presence of a base such as triethylamine (B128534), allows for controlled bromination at the 3-position. google.com

Elemental Bromine (Br₂): The use of bromine in a solvent like chloroform can also achieve selective bromination at position 3, typically carried out at temperatures ranging from 0 °C to room temperature. google.com

This high regioselectivity for the 3-position is a general feature of the electrophilic reactivity of 7-azaindoles and related systems. rsc.org

Reagent Typical Conditions Position of Bromination Reference(s)
N-Bromosuccinimide (NBS)Triethylamine, Dichloromethane or THF, room temp3 google.com
Bromine (Br₂)Chloroform, 0 °C to room temp3 google.com

Synthetic Pathways for Other Halogenated Pyrrolopyridines

The synthesis of other halogenated analogs, including chlorinated and iodinated derivatives, often employs similar strategies using different N-halosuccinimide reagents.

Iodination: N-Iodosuccinimide (NIS) is a standard reagent for the selective iodination of the pyrrolopyridine core. For instance, 5-bromo-7-azaindole (B68098) can be effectively iodinated at the 3-position using NIS in acetonitrile (B52724) at elevated temperatures. nih.gov This di-halogenated intermediate then becomes a versatile substrate for subsequent cross-coupling reactions. nih.gov

Chlorination: While less detailed in the provided context, by analogy, N-chlorosuccinimide (NCS) is a common reagent for introducing chlorine via electrophilic substitution on electron-rich heterocyclic systems.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in synthesizing halogenated pyrrolopyridines. nih.govnih.gov These reactions can be used to couple a pre-halogenated pyrrolopyridine with a boronic acid or to couple a borylated pyrrolopyridine with a halogenated reaction partner, offering immense flexibility in the synthesis of a wide array of halogenated and otherwise substituted analogs. nih.govnih.gov

Functionalization at the 7-Position to Yield Hydroxyl Groups

Introducing a hydroxyl group at the 7-position of the pyrrolo[2,3-c]pyridine core is a critical transformation that can significantly influence the molecule's properties and potential applications. Various synthetic strategies have been developed to achieve this functionalization.

Conversion of Pyrrolo[2,3-c]pyridin-7-ones to 7-ols

One of the primary methods for introducing a hydroxyl group at the 7-position involves the conversion of a pyrrolo[2,3-c]pyridin-7-one precursor. A facile method for the synthesis of substituted pyrrolo[2,3-c]pyridine-7-ones has been developed, which utilizes an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. nih.govenamine.net This method is notable for its scalability, allowing for syntheses up to a 1.5 mol scale without a decrease in yield. nih.govenamine.net Once the pyrrolo[2,3-c]pyridine-7-one scaffold is in hand, standard chemical reductions can be employed to convert the ketone to the desired 7-ol.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) offers an efficient approach to introduce hydroxyl groups onto the pyrrolo[2,3-c]pyridine core at a late step in the synthesis. This strategy is particularly valuable as it allows for the diversification of complex molecules without the need for de novo synthesis. nih.govunimi.it LSF methods can involve direct C-H activation, metal-catalyzed reactions, or radical processes to install the hydroxyl group or a precursor that can be readily converted to a hydroxyl group. nih.gov For pyridine and its derivatives, C-H functionalization has become an increasingly important tool, although it can be challenging due to the electronic nature of the pyridine ring. rsc.org The development of regioselective methods for the hydroxylation of the pyridine ring component of the pyrrolopyridine system is an active area of research. unimi.itresearchgate.net

Palladium-Catalyzed Coupling Reactions in Pyrrolo[2,3-c]pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis and functionalization of the pyrrolo[2,3-c]pyridine scaffold. osi.lvresearchgate.net These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents onto the heterocyclic core. osi.lvresearchgate.netmdpi.comresearchgate.netnih.gov

For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a strategy involving a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. nih.gov Similarly, the synthesis of 3,5-disubstituted-7-azaindoles has been accomplished using Suzuki reactions to install aryl and aliphatic groups at the 3- and 5-positions. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. mdpi.comnih.gov

Below is an interactive data table summarizing various palladium-catalyzed coupling reactions used in the synthesis of pyrrolopyridine analogs.

Coupling ReactionReactantsCatalyst/LigandProductReference
Suzuki-Miyaura5-bromo-7-azaindole, 1-methyl-4-pyrazoleboronic acid pinacol (B44631) esterPdCl2(dppf)·CH2Cl25-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine nih.gov
Suzuki-Miyaura4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, phenylboronic acidPd2(dba)34-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine nih.gov
Buchwald-Hartwig4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, 1-(6-chloropyridin-3-yl)-N-methylmethanaminePd(OAc)2, BINAPN-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine mdpi.com
SonogashiraAmino-halopyridines, terminal alkynesCuI/Pd(PPh3)4Substituted 7-azaindoles nih.gov
Heckortho-iodoarylamines, allyl acetatePd(OAc)22-methyl 5-, 6-, and 7-azaindoles nih.gov

Green Chemistry Approaches and Scalability Considerations for 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound to minimize environmental impact and improve efficiency. mdpi.com This includes the use of less hazardous chemicals, milder reaction conditions, and solvent-free or water-mediated protocols. tandfonline.com

Scalability is a critical consideration for the practical synthesis of this compound. A facile and scalable method for the synthesis of the precursor pyrrolo[2,3-c]pyridine-7-ones has been reported, which is a positive step towards the large-scale production of the target molecule. nih.govenamine.net The development of robust and scalable synthetic routes that incorporate green chemistry principles is essential for the sustainable production of this and other important heterocyclic compounds. mdpi.comrsc.org

Chemical Reactivity and Derivatization Strategies for 3 Bromo 1h Pyrrolo 2,3 C Pyridin 7 Ol

Reactivity of the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom of the pyrrole ring in 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is analogous to that in indoles and other azaindoles, exhibiting acidic properties. Deprotonation with a suitable base, such as sodium hydride or an organolithium reagent, generates a nucleophilic pyrrolide anion. This anion can readily participate in reactions with various electrophiles.

N-alkylation and N-acylation are common modifications for this position. The introduction of alkyl or acyl groups can be crucial for modulating the electronic properties and steric environment of the molecule, which can, in turn, influence its biological activity. Furthermore, the pyrrole nitrogen is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for pyrrole nitrogens include sulfonyl derivatives (e.g., tosyl or benzenesulfonyl) and carbamates (e.g., Boc). These groups can be introduced under standard conditions and subsequently removed when desired.

Reactivity of the Pyridine (B92270) Nitrogen Atom

The pyridine nitrogen atom in the 1H-pyrrolo[2,3-c]pyridine ring system imparts basicity to the molecule and is susceptible to reactions with electrophiles. One of the characteristic reactions of the pyridine nitrogen is quaternization, which involves the reaction with an alkyl halide to form a pyridinium (B92312) salt. This transformation can significantly alter the solubility and electronic properties of the molecule. The quaternization of the pyridine nitrogen in diethynylpyridine-based compounds has been shown to enhance π-electron delocalization along the molecular backbone. rsc.org

Reactivity of the C-Br Bond at Position 3

The bromine atom at the C-3 position of the pyrrole ring is a key handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The C-Br bond at position 3 is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the bromo-azaindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. unl.pt The Suzuki reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents. For related unprotected nitrogen-rich heterocycles, successful Suzuki-Miyaura couplings have been reported under mild conditions. organic-chemistry.org

Table 1: Representative Conditions for Suzuki Coupling of Bromo-Heterocycles
CatalystLigandBaseSolventTemperature (°C)Reference
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100 organic-chemistry.org
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O100 nih.gov
Pd(dppf)Cl₂-K₂CO₃DME/H₂O80 nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C-3 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This method is invaluable for the synthesis of alkynyl-substituted azaindoles. Successful Sonogashira couplings have been reported for 3-bromo-azaindole analogues. unl.ptnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
CatalystCo-catalystBaseSolventTemperature (°C)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT - 60 unl.ptnih.gov
Pd(CF₃COO)₂CuI-DMF100 nih.gov

Heck Reaction: The Heck reaction enables the vinylation of the C-3 position by coupling with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a versatile method for introducing substituted alkene moieties. A cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of substituted 6-azaindoles. nih.gov

Table 3: Representative Conditions for Heck Reaction of Bromo-Heterocycles
CatalystLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃XPhost-BuONa-- nih.gov
Pd(OAc)₂PPh₃TEA-- beilstein-journals.org

Nucleophilic Substitution Reactions

While palladium-catalyzed reactions are predominant, direct nucleophilic aromatic substitution (SNAr) of the bromine at C-3 is also a possibility, particularly if the pyrrolo[2,3-c]pyridine ring is sufficiently activated by electron-withdrawing groups. However, such reactions on electron-rich pyrrole rings are generally less facile. In some heterocyclic systems, nucleophilic substitution of a halogen can be achieved with strong nucleophiles under forcing conditions. nih.gov

Reactivity of the Hydroxyl Group at Position 7

The hydroxyl group at the 7-position is a versatile functional handle, capable of undergoing a variety of transformations typical of phenols.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. O-alkylation is typically achieved by treating the compound with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide.

O-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the acid byproduct. In a patent describing 1H-pyrrolo[2,3-b]pyridines, various O-linked substituents are mentioned, implying the feasibility of such modifications. google.com Chemoselective O-acylation of hydroxyamino acids has been achieved under acidic conditions, a strategy that could potentially be adapted. nii.ac.jp

Functionalization via Mitsunobu Chemistry

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a wide array of other functionalities, including esters, ethers, and azides. wikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction is that it proceeds via an Sₙ2 pathway, resulting in a clean inversion of stereochemistry at the reacting center. organic-chemistry.org

For this compound, the phenolic hydroxyl group at the C7-position is an excellent handle for functionalization using Mitsunobu chemistry. The reaction activates the hydroxyl group by forming an oxyphosphonium salt, which is a superb leaving group, allowing for its displacement by a wide range of nucleophiles.

The general mechanism involves the initial reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) intermediate. This species then deprotonates the nucleophile (e.g., a carboxylic acid or another alcohol). The resulting anion subsequently deprotonates the C7-hydroxyl group of the pyrrolopyridine, which then attacks the activated phosphorus center to form the key oxyphosphonium intermediate. The final step is the Sₙ2 displacement of triphenylphosphine oxide by the conjugate base of the nucleophile, yielding the desired O-substituted product. wikipedia.org

This strategy allows for the introduction of diverse alkyl, aryl, or acyl groups at the 7-position under mild conditions. For instance, reaction with various alcohols (R-OH) leads to the formation of corresponding ethers, while reaction with carboxylic acids (R-COOH) yields esters. This derivatization is crucial for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Table 1: Representative Mitsunobu Reactions for this compound
Nucleophile (R-XH)ReagentsProduct StructureProduct ClassPotential Application
Ethanol (CH₃CH₂OH)PPh₃, DEAD7-Ethoxy DerivativeEtherModulation of solubility and metabolic stability.
Benzyl Alcohol (C₆H₅CH₂OH)PPh₃, DIAD7-Benzyloxy DerivativeEtherIntroduction of a bulky, lipophilic group; can serve as a protecting group.
Acetic Acid (CH₃COOH)PPh₃, DEAD7-Acetoxy DerivativeEsterCreation of a prodrug that can be hydrolyzed in vivo.
Benzoic Acid (C₆H₅COOH)PPh₃, DIAD7-Benzoyloxy DerivativeEsterIntroduction of an aromatic ester for structure-activity relationship (SAR) studies.

Chemo- and Regioselectivity in Multi-Functionalized Pyrrolo[2,3-c]pyridines

The this compound scaffold possesses multiple distinct reactive sites, making chemo- and regioselectivity a critical consideration in its synthetic manipulation. The primary sites of reactivity are:

The C7-hydroxyl group : Prone to O-alkylation and O-acylation.

The N1-H of the pyrrole ring : Can undergo N-alkylation, N-acylation, or serve as a hydrogen bond donor.

The C3-bromine atom : A versatile handle for transition metal-catalyzed cross-coupling reactions.

The N6-nitrogen of the pyridine ring : A basic site that can be protonated or quaternized.

Achieving selectivity depends heavily on the choice of reagents and reaction conditions. For example, under basic conditions, a competition between O-alkylation and N-alkylation can occur. Using a strong, non-nucleophilic base might favor deprotonation of the more acidic N1-H, while certain phase-transfer conditions could favor reaction at the C7-OH group. Protecting group strategies are often employed to block certain sites while reacting others. For instance, the N1-H can be protected with groups like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) to direct reactivity towards the C7-OH or C3-Br positions.

The bromine atom at the C3-position is particularly valuable for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

The challenge lies in performing these cross-coupling reactions without affecting the other functional groups. Careful selection of the catalyst, ligand, base, and solvent system is essential to ensure that the reaction proceeds selectively at the C-Br bond while leaving the N-H and O-H groups intact, or vice versa if those positions are the intended sites of reaction.

Table 2: Selective Functionalization of Reactive Sites
Target SiteReaction TypeTypical Reagents and ConditionsNotes on Selectivity
C7-OHO-Alkylation (Williamson)Alkyl halide (e.g., CH₃I), weak base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)Favored by weaker bases which may not deprotonate the N1-H efficiently. Mitsunobu reaction offers an alternative under neutral conditions.
N1-HN-AlkylationAlkyl halide, strong base (e.g., NaH), THFStrong bases will preferentially deprotonate the more acidic pyrrole N-H over the phenolic O-H.
C3-BrSuzuki CouplingAr-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O)Highly selective for the C-Br bond. The N-H and O-H groups typically do not interfere if the base is chosen carefully.
C3-BrSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N)Also highly selective for the C-Br bond. Often compatible with free N-H and O-H functionalities.

Ring Opening and Rearrangement Reactions of the Pyrrolo[2,3-c]pyridine Core

The pyrrolo[2,3-c]pyridine core is an aromatic heterocyclic system and is generally stable under typical synthetic conditions. Significant energy is required to disrupt this aromaticity, and thus, ring opening or rearrangement reactions are not common. However, under specific and often harsh conditions, or with appropriately designed substrates, such transformations can be induced.

While no specific ring-opening or rearrangement reactions have been documented for this compound itself, possibilities can be inferred from related heterocyclic systems.

Rearrangements under Strong Acid : The Fischer indole (B1671886) synthesis, a method used to construct the pyrrole ring of azaindoles, proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement under acidic conditions. acs.orgresearchgate.net It is conceivable that under forcing acidic conditions, a retro-Fischer reaction or other acid-catalyzed rearrangements of the 6-azaindole (B1212597) skeleton could occur, although this would likely be a low-yielding and complex process.

Oxidative Cleavage : Strong oxidizing agents (e.g., ozonolysis, permanganate) can cleave electron-rich aromatic rings. The pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Selective oxidation could potentially lead to the opening of the five-membered ring to afford substituted pyridine derivatives.

Ring-Opening via Strained Intermediates : The synthesis of highly strained derivatives, for example through intramolecular cyclization, could lead to a system that is primed for ring-opening or rearrangement to relieve that strain. For instance, intramolecular acylation in a related pyrrolo[2,3-d]pyrimidine system has been shown to induce spontaneous opening of the pyrimidine (B1678525) ring.

These potential reactions remain largely speculative for the this compound core and would require dedicated investigation to establish feasibility and specific outcomes. The inherent stability of the aromatic core makes it a robust scaffold for functionalization rather than a substrate prone to rearrangement.

Table 3: Hypothetical Ring Opening and Rearrangement Reactions
Reaction TypePlausible ConditionsPotential OutcomeNote
Acid-Catalyzed RearrangementStrong protic acid (e.g., PPA, H₂SO₄), high temperatureIsomerization or skeletal rearrangement.Highly speculative; likely to result in decomposition or complex mixtures. Based on principles of reactions like the Fischer Indole synthesis. acs.org
Oxidative Ring CleavageO₃; or KMnO₄ under harsh conditionsOpening of the pyrrole ring to yield a dicarbonyl-substituted pyridine.The pyrrole moiety is more electron-rich and thus more susceptible to oxidation than the pyridine ring.
Reductive Ring OpeningHarsh reduction conditions (e.g., dissolving metal reduction)Partial or full saturation of one or both rings, potentially leading to ring cleavage.Less likely due to the stability of the aromatic system.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Pyrrolo 2,3 C Pyridin 7 Ol Derivatives

Influence of the Pyrrolo[2,3-c]pyridine Scaffold on Biological Recognition

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole (B1212597), serves as a crucial structural framework for interaction with various biological targets, particularly protein kinases. This scaffold mimics the purine (B94841) core of ATP, enabling it to bind to the ATP-binding site of kinases. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinases. This bioisosteric replacement of a carbon atom in the indole (B1671886) ring with a nitrogen atom can lead to altered electronic properties, improved solubility, and different metabolic profiles, all of which can enhance the pharmacological properties of the molecule. nih.gov

The planarity and aromaticity of the bicyclic system are essential for stacking interactions with aromatic amino acid residues within the target protein's active site. Modifications to this core structure, such as the introduction of various substituents, can significantly modulate the binding affinity and selectivity of the resulting compounds.

Role of the Bromine Substituent at Position 3 in Modulating Bioactivity

The introduction of a bromine atom at the C3 position of the pyrrolo[2,3-c]pyridine scaffold has a profound impact on the molecule's biological activity. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This can lead to enhanced binding affinity and selectivity for the target protein.

Importance of the Hydroxyl Group at Position 7 for Ligand-Target Interactions

The hydroxyl group at the C7 position of the pyrrolo[2,3-c]pyridine ring plays a critical role in mediating interactions with biological targets. This functional group can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with amino acid residues in the active site of enzymes like kinases. These interactions are often vital for anchoring the ligand in the correct orientation for effective inhibition.

The removal or modification of this hydroxyl group often leads to a significant decrease or complete loss of biological activity, highlighting its importance for molecular recognition. For instance, in related pyrrolopyridine derivatives, the presence of a hydroxyl group has been found to be a key determinant of their inhibitory potency.

Stereochemical Considerations and Chiral Synthesis for Enantioselective Activity

While the core 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol is achiral, the introduction of chiral centers through substitution at various positions can lead to enantiomers with distinct biological activities. Stereochemistry is a critical factor in drug design, as different enantiomers of a chiral molecule can exhibit different pharmacological, pharmacokinetic, and toxicological properties. This is due to the three-dimensional nature of drug-target interactions; the binding site of a protein is chiral and will therefore interact differently with each enantiomer.

For pyrrolopyridine derivatives that possess chiral side chains, the development of stereoselective synthetic methods is crucial to obtain enantiomerically pure compounds. This allows for the evaluation of the biological activity of each enantiomer separately, leading to the identification of the more potent and selective isomer (the eutomer) and avoiding potential off-target effects or toxicity associated with the less active isomer (the distomer).

Exploration of Lipophilic and Polar Domains in Receptor Binding

The balance between lipophilicity and polarity is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties. In the context of this compound derivatives, the pyrrolopyridine core itself possesses a degree of lipophilicity that allows it to interact with hydrophobic pockets in a receptor's binding site.

The bromine atom at position 3 further enhances the lipophilicity of that region of the molecule. Conversely, the hydroxyl group at position 7 introduces a polar domain, capable of engaging in hydrogen bonding interactions. The interplay between these lipophilic and polar regions is crucial for optimal receptor binding. Structure-activity relationship studies often involve modifying substituents to modulate the lipophilicity of different parts of the molecule to achieve a balance that favors strong binding affinity while maintaining favorable physicochemical properties for drug development, such as solubility and membrane permeability. Generally, increased lipophilicity can lead to stronger binding to plasma proteins and may affect the distribution and efficacy of the compound. nih.gov

Positional Isomerism Effects on Biological Outcomes

The arrangement of the nitrogen atom within the pyridine ring of the pyrrolopyridine scaffold, as well as the positions of substituents, can have a dramatic effect on the biological activity of the resulting isomers. Pyrrolopyridines exist in several isomeric forms (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine, etc.), and each isomer presents a different spatial arrangement of hydrogen bond donors and acceptors, which in turn leads to different binding modes and affinities for various biological targets.

For instance, studies on different azaindole isomers as cannabinoid receptor 1 allosteric modulators have shown that 6-azaindole derivatives exhibit modest binding affinity, while the corresponding 7-azaindole (B17877) derivatives completely lose their binding ability. nih.gov Similarly, the positioning of the bromine and hydroxyl groups on the 1H-pyrrolo[2,3-c]pyridine core is critical. Moving these substituents to other positions on the scaffold would likely alter the molecule's interaction with its target, potentially leading to a significant change in its biological activity profile. Therefore, a thorough understanding of the effects of positional isomerism is essential for the design of specific and potent inhibitors.

Mechanistic Investigations of Biological Activities Mediated by Pyrrolo 2,3 C Pyridin 7 Ol Analogs

Enzyme Inhibition Mechanisms (e.g., Kinases, H+/K+-ATPase)

The pyrrolopyridine scaffold is a well-established pharmacophore for enzyme inhibition, demonstrating potent activity against several enzyme classes, most notably kinases and the H+/K+-ATPase proton pump.

Kinase Inhibition: Analogs of 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol, particularly those from isomeric pyrrolopyridine scaffolds, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Fibroblast Growth Factor Receptor (FGFR): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org Abnormal activation of the FGFR signaling pathway is a key driver in various tumors, and its inhibition represents a viable therapeutic strategy. rsc.org One optimized compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range. rsc.org

Colony-Stimulating Factor 1 Receptor (CSF1R): The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of pyrrolopyridines, has yielded potent inhibitors of CSF1R, a receptor tyrosine kinase essential for the differentiation and survival of macrophages. mdpi.com One derivative, 12b , emerged as a highly potent CSF1R inhibitor with low-nanomolar enzymatic activity. mdpi.com

Janus Kinase 3 (JAK3): The 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop inhibitors of JAK3, a kinase critical for cytokine signaling in the immune system. researchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating the scaffold's utility in designing immunomodulators. researchgate.net

Other Kinases: The broader pyrrolopyridine class has shown inhibitory activity against a range of other kinases, including Flt-3 and c-Met, which are involved in oncogenesis. nih.gov

The primary mechanism for kinase inhibition by these compounds is competitive binding at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. researchgate.netrsc.org

H+/K+-ATPase Inhibition: A series of 1H-pyrrolo[2,3-c]pyridines have been synthesized and identified as potent acid pump antagonists (APAs) that function by inhibiting the gastric H+/K+-ATPase. nih.gov This enzyme is responsible for the final step of acid secretion in the stomach. By competitively blocking the potassium-binding site of the proton pump, these compounds effectively reduce gastric acid production. nih.gov Two compounds, 14f and 14g , were particularly potent, with IC50 values of 28 nM and 29 nM, respectively, against H+/K+-ATPase isolated from hog gastric mucosa. nih.gov

CompoundTarget EnzymeIC50 (nM)Reference
4h FGFR17 rsc.org
4h FGFR29 rsc.org
4h FGFR325 rsc.org
12b CSF1RLow Nanomolar mdpi.com
14f H+/K+-ATPase28 nih.gov
14g H+/K+-ATPase29 nih.gov
32 Flt-31.16 nih.gov
32 c-Met1.92 nih.gov

Interrogation of Protein-Ligand Binding Modes through Biochemical Assays

Understanding the precise molecular interactions between pyrrolopyridine derivatives and their protein targets is crucial for rational drug design. Biochemical assays and computational modeling have elucidated key binding modes.

Molecular docking studies have provided detailed insights into these interactions. For instance, the binding of the potent FGFR1 inhibitor 4h within the kinase domain is stabilized by specific interactions:

The 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the backbone carbonyl of glutamate (B1630785) residue 562 (E562) and the NH group of alanine (B10760859) 564 (A564) in the hinge region of the kinase. rsc.org

A significant π-π stacking interaction occurs between the 3,5-dimethoxyphenyl ring of the inhibitor and the phenylalanine 489 (F489) residue. rsc.org

The 3,5-dimethoxyphenyl group also forms hydrogen bonds with aspartate 641 (D641), further anchoring the ligand in the hydrophobic pocket. rsc.org

In a different context, 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors were shown to interact with the colchicine-binding site. Molecular modeling suggested that a lead compound, 10t , forms hydrogen bonds with threonine α179 (Thrα179) and asparagine β349 (Asnβ349) of tubulin. nih.gov These specific, directed interactions underpin the potent biological activity of these compounds.

LigandProtein TargetKey Interacting ResiduesInteraction TypeReference
4h FGFR1E562, A564Hydrogen Bond rsc.org
4h FGFR1F489π-π Stacking rsc.org
4h FGFR1D641Hydrogen Bond rsc.org
10t TubulinThrα179, Asnβ349Hydrogen Bond nih.gov

Cellular Pathway Perturbations Induced by Pyrrolopyridine Derivatives

By inhibiting key enzymes and modulating receptors, pyrrolopyridine derivatives can induce significant perturbations in cellular signaling pathways, leading to their observed biological effects.

Kinase Signaling Pathways: Inhibition of kinases like FGFR directly disrupts downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are fundamental to cell proliferation, survival, and migration. rsc.orgnih.gov The antiproliferative effects of FGFR inhibitors are a direct consequence of shutting down these pro-growth signals. rsc.org Similarly, inhibition of JAK3 by 1H-pyrrolo[2,3-b]pyridine analogs interferes with the JAK-STAT signaling pathway, which is essential for immune cell activation and proliferation in response to interleukins. researchgate.net

Cell Cycle Control: Several pyrrolopyridine derivatives exert their antiproliferative effects by interfering with the cell cycle machinery. As inhibitors of tubulin polymerization, compounds like 10t disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov This disruption leads to an arrest of cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis). nih.gov

Mechanisms of Action for Antiproliferative and Antimicrobial Properties

The antiproliferative and antimicrobial activities of pyrrolopyridine analogs stem from distinct and specific mechanisms of action.

Antiproliferative Mechanisms: The anticancer activity of this class of compounds is often multifactorial, primarily involving:

Kinase Inhibition: As detailed in section 5.1, the inhibition of receptor tyrosine kinases (e.g., FGFR, c-Met) and intracellular kinases (e.g., JAK3) blocks the signaling pathways that drive malignant cell growth and survival. rsc.orgresearchgate.netnih.gov

Microtubule Disruption: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, potently inhibiting tubulin polymerization. nih.gov This leads to the breakdown of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis. nih.gov Antiproliferative studies showed that compound 10t exhibited potent activity against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM. nih.gov

Antimicrobial Mechanisms: Pyrrolopyridine derivatives have also demonstrated activity against pathogenic microbes through targeted enzyme inhibition.

Inhibition of InhA in Mycobacterium tuberculosis: Analogs based on the pyrrolo[3,4-c]pyridine scaffold have been identified as inhibitors of the enoyl-acyl carrier protein reductase (InhA). nih.gov This enzyme is essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. Inhibition of InhA compromises the integrity of the cell wall, leading to bacterial death. nih.gov This mechanism is shared with the frontline anti-tuberculosis drug isoniazid. nih.gov

Allosteric Modulation and Orthosteric Binding Site Interactions

Pyrrolopyridine derivatives exhibit both orthosteric and allosteric mechanisms of action, providing a versatile approach to modulating protein function.

Orthosteric Binding: The most common form of interaction for pyrrolopyridine-based kinase inhibitors is orthosteric binding. researchgate.netrsc.org These molecules are designed to be competitive with the endogenous ligand, ATP. They occupy the highly conserved ATP-binding pocket in the kinase domain, thereby preventing the binding of ATP and subsequent phosphotransfer. rsc.org The interactions of inhibitor 4h with the hinge region of FGFR1 are a clear example of this orthosteric mechanism. rsc.org

Allosteric Modulation: In contrast to competing directly with the endogenous ligand, allosteric modulators bind to a topographically distinct site on the target protein. This binding induces a conformational change that alters the affinity or efficacy of the orthosteric ligand. As noted in section 5.2, 1H-pyrrolo[2,3-c]pyridine derivatives function as negative allosteric modulators (NAMs) of the mGluR5 receptor. Similarly, 1H-pyrrolo[3,2-b]pyridine analogs act as NAMs for the NMDA receptor's GluN2B subunit. nih.govnih.gov This mode of action can offer greater subtype selectivity and a more nuanced level of pharmacological control compared to orthosteric inhibitors.

Computational Chemistry and Molecular Modeling Approaches in Pyrrolo 2,3 C Pyridin 7 Ol Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol. Methods such as Density Functional Theory (DFT) are employed to compute its electronic structure, providing a detailed picture of electron distribution and energy levels.

Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic attack or hydrogen bonding, while the bromine atom could participate in halogen bonding.

Atomic Charges and Fukui Functions: These calculations quantify the charge on each atom and predict the most likely sites for nucleophilic and electrophilic attack, offering precise insights into local reactivity.

These theoretical predictions are crucial for understanding the molecule's reactivity in biological systems and for designing synthetic pathways.

Molecular Docking Simulations for Ligand-Target Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity. The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy.

For the broader class of pyrrolopyridines, docking studies have successfully predicted interactions with various targets. For instance, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been docked into the colchicine-binding site of tubulin, demonstrating that the pyrrolopyridine core can effectively mimic the linker of known tubulin inhibitors. nih.govsemanticscholar.org These studies revealed key hydrogen bond interactions with residues like Thrα179 and Asnβ349. nih.govsemanticscholar.org Similarly, docking simulations of 1H-pyrrolo[2,3-b]pyridine derivatives identified binding modes within the active site of histone deacetylase 2 (HDAC2), with calculated binding energies around -10 Kcal/mol. researchgate.net

For this compound, docking simulations would explore how the bromine and hydroxyl groups contribute to binding affinity and selectivity. The hydroxyl group could form crucial hydrogen bonds, while the bromine atom could engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity.

Scaffold Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
1H-pyrrolo[3,2-c]pyridineTubulin (Colchicine Site)Thrα179, Asnβ349Not Specified
1H-pyrrolo[2,3-b]pyridineHistone Deacetylase 2 (HDAC2)Not Specified~ -10

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the protein-ligand complex, reveal important conformational changes, and provide a more accurate estimation of binding free energy.

In studies of related 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting P21-Activated Kinase 4 (PAK4), MD simulations were performed for up to 200 nanoseconds to investigate the inhibitory mechanisms. mdpi.com The stability of the simulated systems was confirmed by analyzing parameters such as the root mean square deviation (RMSD) of the protein backbone, which typically equilibrated with fluctuations of less than 0.1 nm. mdpi.com Further analyses included:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Solvent Accessible Surface Area (SASA): To measure changes in the protein surface exposed to the solvent. mdpi.com

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to refine the binding affinity predicted by docking.

Applying MD simulations to a complex of this compound with its target would validate the docking pose, confirm the stability of key interactions (hydrogen and halogen bonds), and analyze the role of water molecules in mediating the binding.

De Novo Ligand Design and Virtual Screening Methodologies

The this compound structure can serve as a starting point for discovering novel and more potent ligands through de novo design and virtual screening.

De Novo Ligand Design: This method involves building new molecules from scratch or by growing them within the constraints of a target's binding site. The pyrrolo[2,3-c]pyridine core can be used as a scaffold, with computational algorithms suggesting modifications or additions to optimize interactions with the protein.

Virtual Screening: This high-throughput computational technique screens large libraries of compounds to identify those likely to bind to a specific target.

Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein to dock thousands or millions of compounds, ranking them based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): Uses the known active molecule, this compound, as a template to search for other compounds with similar shapes, sizes, and electrostatic properties.

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is considered a "privileged scaffold" and has been extensively used in the design of new inhibitors, highlighting the potential of these approaches for related structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical features of compounds with their biological activities. A QSAR model for a series of this compound analogs could predict the activity of unsynthesized compounds, thus prioritizing the most promising candidates for synthesis.

The development of a QSAR model involves several steps:

Data Collection: A dataset of pyrrolopyridine derivatives with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such a model would help identify the key structural features of the pyrrolopyridine scaffold that are most important for its biological effect.

Cheminformatics and Data Mining for Pyrrolopyridine Chemical Space Exploration

Cheminformatics and data mining techniques are essential for navigating and understanding the vast "chemical universe" of possible pyrrolopyridine derivatives. scispace.com Chemical space is a multi-dimensional concept where molecules are represented as points based on their structural and functional properties. scispace.com

By applying cheminformatics tools, researchers can:

Analyze Diversity: Assess the structural diversity of a library of pyrrolopyridine compounds.

Visualize Chemical Space: Use dimensionality reduction techniques like Principal Component Analysis (PCA) to project the high-dimensional descriptor space into a 2D or 3D plot, making it easier to visualize relationships between compounds. scispace.com

Identify Activity Cliffs: Find pairs of structurally similar compounds that have a large difference in biological activity, providing valuable information for structure-activity relationship studies.

Data Mining: Systematically search large chemical databases (like PubChem or ChEMBL) for compounds containing the pyrrolo[2,3-c]pyridine scaffold, retrieving associated biological data to identify potential new research directions.

These approaches allow for a comprehensive exploration of the chemical space around this compound, helping to map out promising areas for the design of new therapeutic agents.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromo 1h Pyrrolo 2,3 C Pyridin 7 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

¹H, ¹³C, and Heteronuclear NMR Experiments

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and the protons of the hydroxyl (-OH) and amine (-NH) groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the rings, as well as the electron-donating hydroxyl group. The coupling constants (J) between adjacent protons would provide critical information about their connectivity.

¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon attached to the bromine atom (C3) would be expected to appear at a characteristic chemical shift. The presence of the hydroxyl group would significantly influence the chemical shift of the carbon to which it is attached (C7).

Predicted ¹H and ¹³C NMR Data Table

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
1 (N-H)~11.0-12.0 (broad s)-
2~7.5-7.8 (d)~125-130
3-~95-100
3a-~120-125
4~7.0-7.3 (d)~115-120
5~6.8-7.1 (d)~110-115
6-~140-145
7 (C-OH)-~150-155
7a-~135-140
(O-H)~9.0-10.0 (broad s)-

2D NMR Techniques for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire carbon skeleton and confirming the positions of substituents like the bromine atom and hydroxyl group relative to the protons.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is vital for determining the molecular weight and formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the accurate mass of the molecular ion to four or five decimal places. This high precision allows for the unambiguous determination of the elemental formula (C₇H₅BrN₂O). The presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data Table

IonFormulaCalculated m/zExpected Isotopic Abundance
[M]⁺C₇H₅⁷⁹BrN₂O211.9613~100%
[M+2]⁺C₇H₅⁸¹BrN₂O213.9592~97%

Tandem Mass Spectrometry (MS/MS)

In an MS/MS experiment, the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. Expected fragmentation pathways for this compound could include the loss of CO, HCN, or the bromine radical, helping to confirm the connectivity of the fused ring system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. A sharp to medium band around 3300-3400 cm⁻¹ would correspond to the N-H stretch of the pyrrole (B145914) ring. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be found in the 1400-1600 cm⁻¹ region. The C-Br stretch would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would help confirm the pyrrolopyridine core.

Predicted Vibrational Spectroscopy Data Table

Functional GroupExpected Wavenumber (cm⁻¹)Technique
O-H Stretch (hydroxyl)3200-3600 (broad)IR
N-H Stretch (pyrrole)3300-3400IR
Aromatic C-H Stretch3000-3100IR, Raman
Aromatic C=C/C=N Stretch1400-1600IR, Raman
C-Br Stretch500-700IR

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govthepharmajournal.com This powerful analytical technique provides unambiguous information on bond lengths, bond angles, and torsion angles, which are crucial for confirming the molecular structure, connectivity, and conformation of novel compounds like this compound. mkuniversity.ac.in

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal.

For a molecule such as this compound, which is achiral, the determination of absolute stereochemistry is not applicable. However, X-ray crystallography would provide invaluable information about its solid-state structure. This includes the planarity of the fused pyrrolopyridine ring system, the conformation of the hydroxyl group, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net This understanding of the solid-state architecture is critical in materials science and drug development for predicting physical properties like solubility and melting point.

While specific crystallographic data for this compound is not available, a hypothetical dataset is presented below to illustrate the typical parameters reported in a crystallographic study of a similar organic molecule.

ParameterHypothetical ValueDescription
Chemical FormulaC₇H₅BrN₂OThe elemental composition of the molecule.
Formula Weight213.04The mass of one mole of the compound.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space GroupP2₁/cThe space group provides a detailed description of the symmetry of the crystal.
Unit Cell Dimensionsa = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95°The dimensions of the basic repeating unit of the crystal lattice.
Volume845 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.67 g/cm³The calculated density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Hyphenated Chromatographic Techniques for Purity and Isomer Separation

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical chemistry for assessing the purity of compounds and for separating isomers. ajpaonline.comchemijournal.com For a compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) would be the methods of choice.

Purity Determination:

Reversed-phase HPLC (RP-HPLC) is a widely used technique for determining the purity of organic compounds. walshmedicalmedia.com In this method, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The components of the sample are separated based on their relative affinities for the stationary and mobile phases. The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

Isomer Separation:

The synthesis of substituted heterocyclic compounds can often lead to the formation of positional isomers. For instance, in the synthesis of this compound, isomers with the bromine atom at different positions on the pyrrolopyridine ring could potentially be formed. HPLC is a powerful technique for the separation of such isomers. mtc-usa.comnacalai.com The choice of the stationary phase, mobile phase composition, and other chromatographic parameters can be optimized to achieve baseline separation of the desired compound from its isomers. The use of a mass spectrometer as a detector (LC-MS) can further aid in the identification of the isomers by providing information about their mass-to-charge ratio. mdpi.comnih.gov

Below is a hypothetical data table illustrating a typical HPLC method that could be developed for the analysis of this compound.

ParameterHypothetical Condition/ValueDescription
InstrumentHPLC with UV/DAD or MS detectorThe analytical instrument used for the separation and detection.
ColumnC18, 250 x 4.6 mm, 5 µmThe stationary phase used for the separation.
Mobile PhaseA: 0.1% Formic acid in Water, B: Acetonitrile (B52724)The solvent system used to elute the compounds from the column.
Gradient5% B to 95% B over 20 minutesThe change in the composition of the mobile phase over time.
Flow Rate1.0 mL/minThe speed at which the mobile phase is pumped through the column.
Column Temperature30 °CThe temperature of the column during the separation.
DetectionUV at 254 nm or MS (ESI+)The method used to detect the compounds as they elute from the column.
Retention Time (tR)12.5 minThe time it takes for the compound to travel from the injector to the detector.
Purity>98% (by peak area)The percentage of the sample that is the desired compound.

Future Research Directions and Translational Opportunities for Pyrrolo 2,3 C Pyridin 7 Ol

Development of Next-Generation Synthetic Methodologies for Functional Diversification

The strategic location of the bromine atom and the hydroxyl group on the 3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol scaffold provides two key handles for chemical elaboration. Future synthetic efforts should focus on developing robust and versatile methodologies to exploit these functional groups, thereby generating a diverse library of analogues for biological screening.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of aryl halides. nbuv.gov.uamdpi.com These methods can be employed to introduce a wide variety of substituents at the C3-position of the pyrrolopyridine ring, including aryl, heteroaryl, alkynyl, and amino groups. The development of efficient and regioselective coupling protocols will be crucial for accessing a broad chemical space. A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones has been developed, which involves an acid-promoted intramolecular cyclization as a key step, and subsequent alkylation/arylation reactions proceed regioselectively. enamine.net

The phenolic hydroxyl group at the C7-position offers another site for modification. Etherification and esterification reactions can be used to introduce various alkyl, aryl, and acyl groups, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity. Furthermore, the development of selective functionalization strategies that can differentiate between the N1-H of the pyrrole (B145914) ring and the C7-OH group will be essential for achieving precise structural modifications.

Reaction Type Functional Group Targeted Potential Modifications Key Methodologies
Cross-CouplingC3-BrAryl, Heteroaryl, Alkynyl, AminoSuzuki, Sonogashira, Buchwald-Hartwig
EtherificationC7-OHAlkyl ethers, Aryl ethersWilliamson ether synthesis
EsterificationC7-OHAlkyl esters, Aryl estersFischer esterification, Acylation
N-Alkylation/ArylationN1-HAlkyl, ArylBase-mediated alkylation, Chan-Lam coupling

Expanding the Therapeutic Landscape by Targeting Novel Biological Pathways

Derivatives of the pyrrolopyridine core have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neurological effects. nih.govnih.gov The unique structural features of this compound suggest that its derivatives could interact with a variety of biological targets.

Kinases are a major class of drug targets, and several pyrrolopyridine derivatives have been identified as potent kinase inhibitors. ontosight.ai Future research should involve screening a library of this compound analogues against a panel of kinases to identify potential anticancer and anti-inflammatory agents. For instance, abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various tumors, making FGFR an attractive target for cancer therapy. rsc.org Similarly, Janus kinase 1 (JAK1) is a significant focus for treating immune-inflammatory diseases. acs.org

Beyond kinases, other potential targets for pyrrolopyridine derivatives include phosphodiesterases (PDEs), which are involved in a range of cellular signaling pathways. nih.gov Additionally, the pyrrolopyridine scaffold is present in compounds that target G-protein coupled receptors (GPCRs) and ion channels. Exploring the activity of this compound derivatives against these target classes could uncover novel therapeutic applications.

Potential Therapeutic Area Biological Target Class Examples of Targets
OncologyKinases, Epigenetic targetsFGFR, JAK1, HDACs
InflammationKinases, PhosphodiesterasesJAK1, PDE4
Infectious DiseasesViral enzymes, Bacterial enzymesReverse transcriptase, DNA gyrase
NeurologyGPCRs, Ion channelsSerotonin receptors, GABA receptors

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Predictive modeling can be used to forecast the biological activity and physicochemical properties of virtual compounds before their synthesis. astrazeneca.com By training ML models on existing data for pyrrolopyridine derivatives and other heterocyclic compounds, it is possible to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can then be used to prioritize the synthesis of compounds with the highest probability of desired activity and drug-like properties.

Generative AI models can be employed to design novel molecular structures with optimized properties. nih.gov These models can learn the underlying chemical patterns from large datasets of known molecules and then generate new structures that are predicted to be active against a specific biological target. This approach can help to explore novel chemical space and identify compounds with improved potency and selectivity.

Exploration of this compound as a Chemical Probe

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in a cellular context. nih.govnih.gov The this compound scaffold, with its reactive bromine handle, is well-suited for the development of chemical probes.

The bromine atom can be used as a site for the attachment of reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of the target protein. Furthermore, the bromine can be replaced with a photoreactive group to create a photoaffinity label. Upon irradiation with UV light, the photoaffinity label will covalently bind to its target protein, enabling its identification and characterization. The development of selective and potent derivatives of this compound as chemical probes could provide valuable tools for understanding the biological roles of novel drug targets.

Design of Targeted Delivery Systems for Enhanced Efficacy

The therapeutic efficacy of a drug is often limited by its biodistribution and off-target effects. Targeted drug delivery systems aim to concentrate the therapeutic agent at the site of action, thereby increasing its efficacy and reducing its toxicity. nih.govzenodo.org For derivatives of this compound, particularly those developed as anticancer agents, targeted delivery strategies could significantly improve their therapeutic index.

One approach is to conjugate the drug to a targeting ligand, such as an antibody or a peptide, that specifically binds to a receptor that is overexpressed on cancer cells. This can lead to the selective accumulation of the drug in the tumor tissue. Another strategy is to encapsulate the drug in a nanoparticle-based delivery system, such as a liposome (B1194612) or a polymer-drug conjugate. researchgate.net These nanoparticles can be engineered to have specific physicochemical properties that allow them to accumulate in tumors through the enhanced permeability and retention (EPR) effect. The development of targeted delivery systems for potent this compound derivatives holds great promise for improving their clinical translation.

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